

An In-depth Technical Guide to the Spectroscopic Data of Rhodium(II) Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodium acetate

Cat. No.: B1295764

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for rhodium(II) acetate, a key organometallic complex with significant applications in catalysis and pharmaceutical development. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering insights into its unique dimeric "paddlewheel" structure.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for rhodium(II) acetate and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise ^1H and ^{13}C NMR data for the unsolvated rhodium(II) acetate dimer are challenging to obtain due to its paramagnetic nature and tendency to form adducts. The data presented below are for a representative adduct and should be interpreted with this consideration.

Table 1: ^1H and ^{13}C NMR Data for a Rhodium(II) Acetate Adduct

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment
^1H	1.83	Singlet	Methyl protons of bridging acetate ligands
^{13}C	190.96	-	Carboxylate carbons of equatorial acetates
22.91	-	-	Methyl carbons of bridging acetates

Note: Data corresponds to a 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) adduct in CDCl_3 . The presence of axial ligands can influence the chemical shifts.

Table 2: ^{103}Rh NMR Data for Rhodium(II) Acetate Dimer

Nucleus	Chemical Shift (δ) ppm	Solvent
^{103}Rh	7301	CD_3CN

Infrared (IR) Spectroscopy

The IR spectrum of rhodium(II) acetate is characterized by strong absorptions corresponding to the carboxylate groups.

Table 3: Characteristic IR Absorption Bands for Rhodium(II) Acetate

Wavenumber (cm^{-1})	Intensity	Assignment
~1580	Strong	Asymmetric $\nu(\text{COO})$ stretch
~1420	Strong	Symmetric $\nu(\text{COO})$ stretch
~700-600	Medium	O-C-O bending mode
~400-300	Medium	$\nu(\text{Rh-O})$ stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of rhodium(II) acetate is characterized by two main absorption bands in the visible region, which are sensitive to the solvent and the presence of axial ligands.[\[1\]](#)[\[2\]](#)

Table 4: UV-Vis Absorption Maxima for Rhodium(II) Acetate

Solvent	Band I (λ_{max} , nm)	Band II (λ_{max} , nm)	Electronic Transition (Band I)
Dichloromethane	661	~450	$\pi(\text{Rh}_2) \rightarrow \sigma(\text{Rh}_2)$
Water	584	~440	$\pi(\text{Rh}_2) \rightarrow \sigma(\text{Rh}_2)$ [2]
Ethanol	~550-600	~450	$\pi(\text{Rh}_2) \rightarrow \sigma(\text{Rh}_2)$

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy

2.1.1 ^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the rhodium(II) acetate compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , CD_3CN). The choice of solvent is critical as rhodium(II) acetate can form adducts.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR.
- Data Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum. Due to the potential for paramagnetism, it may be necessary to use a wider spectral window and shorter relaxation delays.
 - For ^{13}C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon environment. A larger number of scans will be necessary due to the

low natural abundance of ^{13}C .

- Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.

2.1.2 ^{103}Rh NMR Spectroscopy

Due to the low sensitivity of the ^{103}Rh nucleus, direct observation is challenging. Indirect methods are typically employed.

- Sample Preparation: Prepare a concentrated solution of rhodium(II) acetate in a suitable deuterated solvent (e.g., CD_3CN).
- Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is required.
- Data Acquisition: Employ a two-dimensional heteronuclear correlation experiment such as ^1H - ^{103}Rh Heteronuclear Multiple Quantum Coherence (HMQC). This experiment transfers magnetization from the more sensitive ^1H nuclei to the ^{103}Rh nucleus, significantly enhancing the signal. Alternatively, a proton-detected triple resonance experiment ($^1\text{H}\{^{13}\text{C}\}^{103}\text{Rh}$) can be used for rapid detection.
- Data Processing: Process the 2D data to obtain the ^{103}Rh chemical shift from the correlation signals.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr Pellet): Mix a small amount of the solid rhodium(II) acetate sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

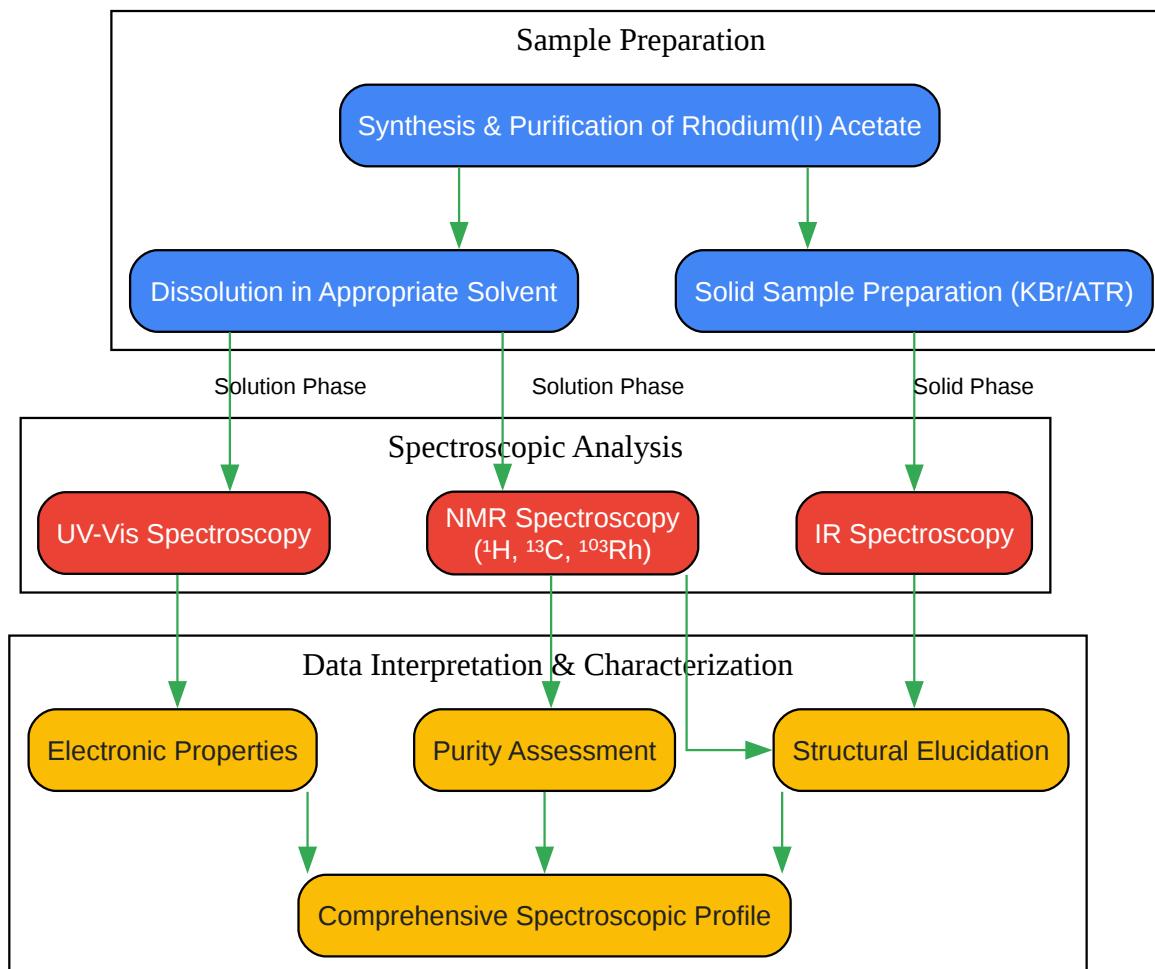
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
- Data Processing: Identify and label the significant absorption bands in the spectrum.

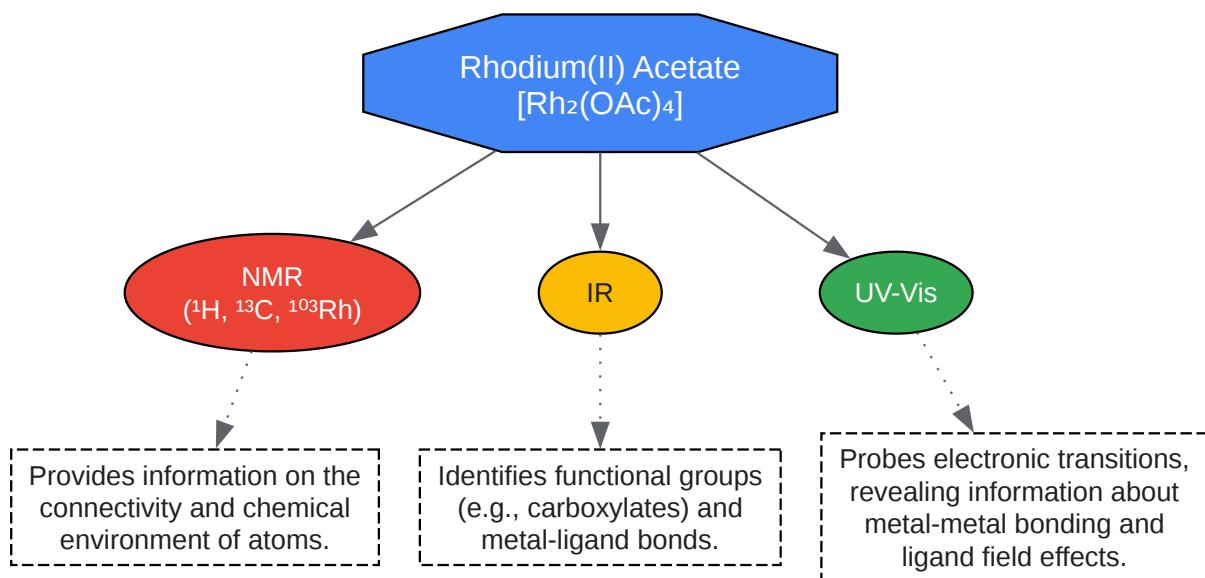
UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of rhodium(II) acetate in a UV-transparent solvent (e.g., dichloromethane, water, ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 at the wavelength of maximum absorption.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a reference.
 - Fill a second quartz cuvette with the sample solution.
 - Record the absorption spectrum over a range of wavelengths, typically from 200 to 800 nm.
- Data Processing: Identify the wavelengths of maximum absorbance (λ_{max}) and their corresponding absorbance values.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between the different techniques.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of Rhodium(II) Acetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295764#spectroscopic-data-nmr-ir-uv-vis-of-rhodium-acetate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com